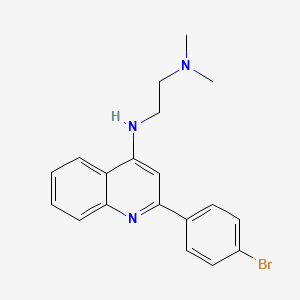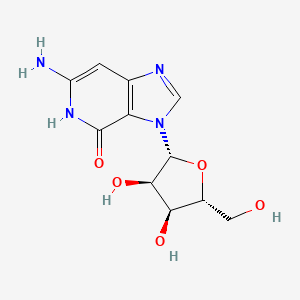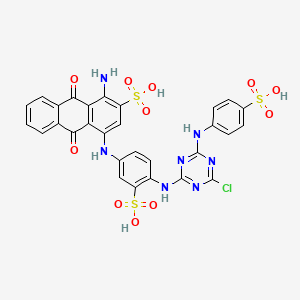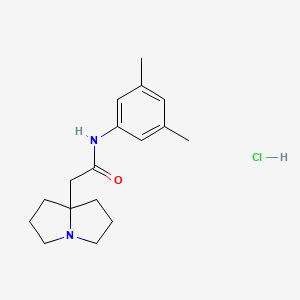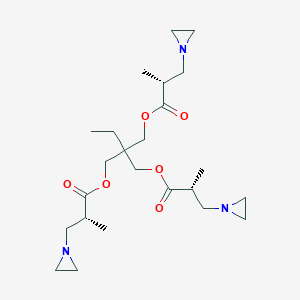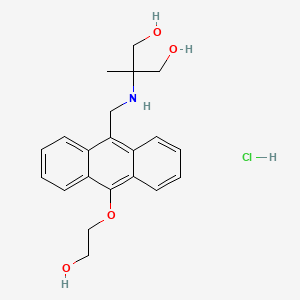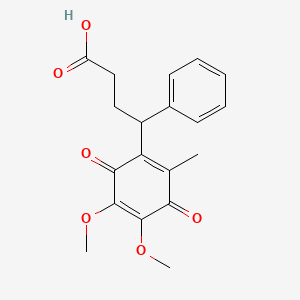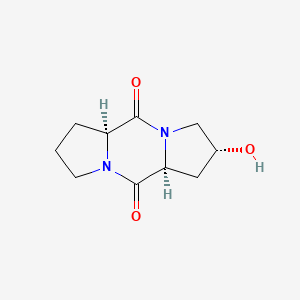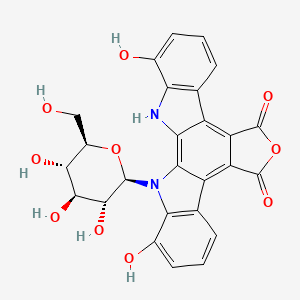
3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring with a 4-aminophenyl and a methyl group attached. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized pyridazinone derivatives, reduced dihydropyridazinones, and various substituted pyridazinone compounds.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting its anti-cancer properties.
類似化合物との比較
Similar Compounds
4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
1,2,4-Triazoles: These compounds are also nitrogen-containing heterocycles with significant pharmacological properties.
Uniqueness
3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazinone ring with an aminophenyl and methyl group makes it a versatile compound for various applications.
特性
CAS番号 |
117903-07-8 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
4-(4-aminophenyl)-3-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H13N3O/c1-7-10(6-11(15)14-13-7)8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,14,15) |
InChIキー |
IBJHHNXUUIHLKO-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC(=O)CC1C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)
